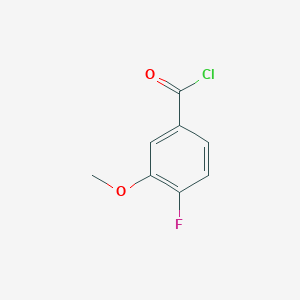

4-Fluoro-3-methoxybenzoyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-3-methoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c1-12-7-4-5(8(9)11)2-3-6(7)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUDODYDNQSSLJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50610693 | |

| Record name | 4-Fluoro-3-methoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82846-19-3 | |

| Record name | 4-Fluoro-3-methoxybenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82846-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-3-methoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of 4-Fluoro-3-methoxybenzoyl chloride for medicinal chemistry

The following technical guide details the physicochemical properties, synthetic utility, and medicinal chemistry applications of 4-Fluoro-3-methoxybenzoyl chloride .

Executive Summary

This compound (CAS 864-50-6) is a specialized acyl chloride intermediate used extensively in the synthesis of bioactive scaffolds, particularly kinase inhibitors (JAK1), metabolic enzyme modulators (MAGL, 17β-HSD1), and GPCR ligands (Orexin). Its value lies in the orthogonal electronic properties of its substituents: the fluorine atom provides metabolic stability and lipophilicity modulation, while the methoxy group acts as a hydrogen bond acceptor and weak activator, fine-tuning the electrophilicity of the carbonyl center for controlled acylation reactions.

Physicochemical Profile

Identity & Constants

The compound is characterized by a "push-pull" electronic system where the inductive withdrawal of the fluorine is counterbalanced by the resonance donation of the methoxy group. This specific substitution pattern (4-F, 3-OMe) is critical for optimizing the metabolic stability of the resulting amide bonds in drug candidates.

| Property | Data | Note |

| Chemical Name | This compound | |

| CAS Number | 864-50-6 | Distinct from isomer 3-fluoro-4-methoxy (CAS 3907-15-1) |

| Molecular Formula | C₈H₆ClFO₂ | |

| Molecular Weight | 188.58 g/mol | |

| Physical State | Low-melting solid or semi-solid | Predicted based on structural analogs (e.g., Anisoyl chloride) |

| Boiling Point | ~115–120 °C (at 10 mmHg) | Estimated based on acid precursor volatility |

| Solubility | DCM, THF, Toluene, EtOAc | Reacts violently with water/alcohols |

| Precursor Acid | 4-Fluoro-3-methoxybenzoic acid | CAS 82846-18-2 |

Electronic Structure & Reactivity

The reactivity of the acid chloride is dictated by the Hammett substituent constants of the ring attachments.

-

4-Fluoro (σₚ ≈ 0.06): Weakly electron-withdrawing inductively (-I), but also donates via resonance (+R). It slightly increases the electrophilicity of the carbonyl carbon compared to a non-fluorinated analog.

-

3-Methoxy (σₘ ≈ 0.12): In the meta position, the methoxy group exerts an inductive electron-withdrawing effect (-I) without the compensating resonance donation seen in para-substitution.

-

Net Effect: The carbonyl carbon is highly electrophilic , making this reagent susceptible to rapid hydrolysis but also highly efficient in coupling with sterically hindered or electron-deficient amines.

Medicinal Chemistry Applications

This building block is frequently employed to introduce the 4-fluoro-3-methoxybenzoyl pharmacophore, a moiety designed to enhance metabolic stability (blocking para-oxidation) while providing a specific vector for hydrogen bonding (via the methoxy oxygen).

Case Study: Monoacylglycerol Lipase (MAGL) Inhibitors

Research into the endocannabinoid system has utilized this scaffold to develop inhibitors for MAGL, an enzyme involved in cancer and pain pathways.

-

Application: The 4-fluoro-3-methoxybenzoyl moiety is coupled to a piperidine scaffold.

-

Function: The fluorine atom blocks metabolic degradation (CYP450 oxidation) at the para-position, while the methoxy group interacts with specific residues in the enzyme's binding pocket, improving selectivity over FAAH (Fatty Acid Amide Hydrolase).

-

Reference Compound: (1-(4-Fluoro-3-methoxybenzoyl)piperidin-4-yl)(4-isopropylphenyl)methanone.

Case Study: 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1)

Inhibitors of 17β-HSD1, a target for estrogen-dependent diseases like endometriosis, often feature a benzoyl pharmacophore.

-

Role: The acid chloride is used in Friedel-Crafts acylations or amide couplings to attach the substituted phenyl ring to bicyclic scaffolds (e.g., thiophene derivatives).

-

SAR Insight: The 3-methoxy group mimics the steroid A-ring interactions, while the 4-fluoro group modulates the lipophilicity (LogP) to improve membrane permeability.

JAK1 and Orexin Modulation

-

JAK1 Inhibitors: Used in the synthesis of piperidin-4-yl azetidine derivatives, where the benzoyl group acts as a capping moiety that fits into the ATP-binding pocket's hydrophobic region.

-

Orexin Antagonists: Employed to synthesize dual orexin receptor antagonists for the treatment of insomnia, contributing to the "left-hand side" aryl portion of the pharmacophore.[1]

Synthetic Workflow & Protocols

Reaction Logic Diagram

The following diagram illustrates the standard workflow for converting the commercial methyl ester precursor into the active pharmaceutical ingredient (API) scaffold.

Caption: Synthetic pathway from ester precursor to final amide scaffold. The acid chloride formation is the critical activation step.

Experimental Protocol: Amide Coupling

Objective: Synthesis of a 4-fluoro-3-methoxybenzamide derivative.

Reagents:

-

This compound (1.0 equiv)

-

Primary/Secondary Amine (1.0 equiv)

-

Triethylamine (Et₃N) or DIPEA (1.2–1.5 equiv)[2]

-

Dichloromethane (DCM), anhydrous[2]

Procedure:

-

Preparation: Dissolve the amine (1.0 mmol) and Et₃N (1.5 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (N₂ or Ar). Cool the solution to 0°C using an ice bath.

-

Addition: Dissolve this compound (1.0 mmol) in DCM (2 mL). Add this solution dropwise to the amine mixture over 10 minutes. Note: The reaction is exothermic.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor progress via TLC (typically 30–50% EtOAc/Hexane) or LC-MS.

-

Workup: Quench with saturated NaHCO₃ solution (10 mL). Extract with DCM (2 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel).

Handling, Stability & Safety

Stability Profile

-

Moisture Sensitivity: High. The compound hydrolyzes rapidly upon contact with atmospheric moisture to release HCl gas and revert to the benzoic acid.

-

Storage: Must be stored under inert gas (Argon/Nitrogen) in a tightly sealed container, preferably at 2–8°C.

-

Incompatibility: Reacts violently with water, alcohols, amines, and strong bases.

Quality Control

-

Derivatization for QC: Due to the instability of the acid chloride on LC-MS columns (which contain water/methanol), it is standard practice to quench a small aliquot with excess methanol or benzylamine before analysis.

-

Methanol Quench: Analyzed as Methyl 4-fluoro-3-methoxybenzoate.[3]

-

Benzylamine Quench: Analyzed as N-benzyl-4-fluoro-3-methoxybenzamide.

-

Safety (MSDS Summary)

-

Hazards: Corrosive (Skin Corr. 1B), Lachrymator. Causes severe skin burns and eye damage.

-

PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a face shield. Handle only in a functioning fume hood.

References

-

PubChem. "3-Fluoro-4-methoxybenzoyl chloride (Isomer Data for Comparison)." National Library of Medicine.[4] Available at: [Link]

- University of Pisa. "Optimization of a benzoylpiperidine class identifies a highly potent and selective reversible monoacylglycerol lipase (MAGL) inhibitor." Journal of Medicinal Chemistry.

-

ACS Publications. "Bicyclic Substituted Hydroxyphenylmethanones as Novel Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 1." Journal of Medicinal Chemistry, 2010. Available at: [Link]

- Google Patents. "WO2011112662A1 - Piperidin-4-yl azetidine derivatives as JAK1 inhibitors.

Sources

An In-Depth Technical Guide on the Electronic Effects of Methoxy and Fluoro Substituents on Benzoyl Chloride Reactivity

Abstract

This technical guide provides a comprehensive analysis of the electronic effects of methoxy and fluoro substituents on the reactivity of benzoyl chloride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced interplay of inductive and resonance effects, their influence on the electrophilicity of the carbonyl carbon, and the resulting impact on reaction kinetics. Detailed experimental protocols for quantitatively assessing these effects are provided, alongside a theoretical framework grounded in the Hammett equation to rationalize observed reactivity trends.

Introduction: The Critical Role of Substituent Effects in Acyl Chloride Chemistry

Benzoyl chloride and its derivatives are cornerstone reagents in organic synthesis, serving as powerful acylating agents for the formation of esters, amides, and ketones.[1] The reactivity of the benzoyl chloride core is exquisitely sensitive to the nature of substituents on the aromatic ring.[2] A thorough understanding of how these substituents modulate the electronic properties of the molecule is paramount for controlling reaction outcomes, optimizing process conditions, and designing novel molecular entities in fields such as medicinal chemistry and materials science.

This guide focuses on two electronically distinct substituents: the methoxy (-OCH₃) group, a strong resonance donor and moderate inductive withdrawer, and the fluoro (-F) group, a strong inductive withdrawer with a weaker resonance donating effect. By examining these two substituents, we can illuminate the competitive nature of electronic effects and their profound impact on the reactivity of the acyl chloride functional group.

Fundamental Principles: Inductive and Resonance Effects

The electronic influence of a substituent on an aromatic ring is primarily governed by two fundamental phenomena: the inductive effect and the resonance (or mesomeric) effect.[3][4][5]

-

Inductive Effect (I): This effect is transmitted through the sigma (σ) bond framework of the molecule and arises from differences in electronegativity between atoms.[3][5] Electron-withdrawing groups (EWGs) pull electron density towards themselves (-I effect), while electron-donating groups (EDGs) push electron density away (+I effect).[3]

-

Resonance Effect (R or M): This effect involves the delocalization of pi (π) electrons through the conjugated system of the aromatic ring.[3][4] Substituents with lone pairs of electrons or pi bonds can donate electron density into the ring (+R effect) or withdraw electron density from the ring (-R effect).[3]

It is the balance between these two effects that dictates the overall electronic character of a substituted benzene derivative.[5]

Electronic Profile of Methoxy and Fluoro Substituents

The Methoxy Group: A Potent Resonance Donor

The methoxy group (-OCH₃) presents a classic example of competing electronic effects. The oxygen atom is more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I).[6] However, the lone pairs on the oxygen atom can be delocalized into the aromatic ring through resonance, resulting in a strong electron-donating resonance effect (+R).[6][7] For substituents in the para position, the resonance effect typically dominates the inductive effect, making the p-methoxy group an overall electron-donating group.[6]

The Fluoro Group: A Halogen's Duality

Halogens, including fluorine, are highly electronegative and therefore exhibit a strong electron-withdrawing inductive effect (-I).[8] Conversely, they possess lone pairs that can be donated to the aromatic ring via resonance (+R).[5] In the case of fluorine, its high electronegativity makes the -I effect particularly strong, often outweighing its +R effect.[8] This makes the fluoro group an overall electron-withdrawing substituent, albeit one with a capacity for resonance donation.

Impact on Benzoyl Chloride Reactivity: An Analysis of Electrophilicity

The reactivity of benzoyl chloride in nucleophilic acyl substitution reactions is primarily dictated by the electrophilicity of the carbonyl carbon.[7] Substituents on the aromatic ring directly influence this electrophilicity.

-

Electron-Donating Groups (EDGs): Substituents like the p-methoxy group donate electron density to the aromatic ring. This electron density can be further delocalized to the carbonyl group, reducing the partial positive charge on the carbonyl carbon. This decrease in electrophilicity leads to a slower reaction rate with nucleophiles.

-

Electron-Withdrawing Groups (EWGs): Substituents like the p-fluoro group withdraw electron density from the aromatic ring. This withdrawal of electron density increases the partial positive charge on the carbonyl carbon, making it more electrophilic. This enhanced electrophilicity results in a faster reaction rate with nucleophiles.

Therefore, it is predicted that p-fluorobenzoyl chloride will be more reactive towards nucleophiles than p-methoxybenzoyl chloride.

Quantifying Reactivity: The Hammett Equation

The Hammett equation provides a powerful tool for quantifying the electronic effects of meta and para substituents on the rates and equilibria of reactions involving benzene derivatives.[9][10][11][12] The equation is expressed as:

log(k/k₀) = σρ

Where:

-

k is the rate constant for the reaction with a substituted reactant.

-

k₀ is the rate constant for the reaction with the unsubstituted reactant (e.g., benzoyl chloride).

-

σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent. Electron-donating groups have negative σ values, while electron-withdrawing groups have positive σ values.[9][10]

-

ρ (rho) is the reaction constant, which measures the sensitivity of the reaction to substituent effects.[10][11] A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that the reaction is favored by electron-donating groups.[11]

For the nucleophilic acyl substitution of benzoyl chlorides, a positive ρ value is expected, as the reaction involves nucleophilic attack on the electron-deficient carbonyl carbon.[13]

Comparative Data of Hammett Substituent Constants

| Substituent | σ (para) | Electronic Effect |

| -OCH₃ | -0.27 | Electron Donating |

| -F | +0.06 | Electron Withdrawing |

| -H | 0.00 | Reference |

Data sourced from standard physical organic chemistry texts.

The Hammett constants confirm the electron-donating nature of the para-methoxy group and the electron-withdrawing nature of the para-fluoro group.

Experimental Verification: A Protocol for Determining Relative Reactivity

To empirically validate the predicted reactivity differences, a competitive acylation reaction can be performed. This experiment allows for the direct comparison of the reactivity of p-methoxybenzoyl chloride and p-fluorobenzoyl chloride towards a common nucleophile.

Synthesis of Substituted Benzoyl Chlorides

-

p-Methoxybenzoyl Chloride: Can be synthesized by reacting p-methoxybenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[14][15]

-

p-Fluorobenzoyl Chloride: Can be prepared from p-fluorobenzoic acid using similar chlorinating agents.[16][17][18] Alternatively, it can be synthesized from p-fluorotoluene via photochlorination followed by hydrolysis.[16]

Experimental Protocol: Competitive Acylation of an Amine

This protocol outlines a method to determine the relative reactivity of p-methoxybenzoyl chloride and p-fluorobenzoyl chloride by reacting an equimolar mixture of the two with a limited amount of a primary or secondary amine.

Materials:

-

p-Methoxybenzoyl chloride

-

p-Fluorobenzoyl chloride

-

Aniline (or other suitable amine nucleophile)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine (or other non-nucleophilic base)

-

Internal standard (e.g., dodecane) for chromatographic analysis

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve equimolar amounts (e.g., 1.0 mmol each) of p-methoxybenzoyl chloride and p-fluorobenzoyl chloride in anhydrous DCM (10 mL). Add a known amount of the internal standard.

-

Nucleophile Addition: In a separate flask, prepare a solution of the amine nucleophile (e.g., 0.5 mmol of aniline) and triethylamine (1.1 mmol) in anhydrous DCM (5 mL).

-

Reaction Initiation: Cool the solution of the benzoyl chlorides to 0 °C in an ice bath. Slowly add the amine solution dropwise to the stirred benzoyl chloride solution over a period of 5 minutes.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., 15, 30, 60 minutes) and quenching them with saturated sodium bicarbonate solution.

-

Workup: After a predetermined time (e.g., 1 hour), quench the entire reaction mixture by adding saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Analysis: Analyze the organic layer by HPLC or GC. The relative amounts of the two amide products (N-phenyl-4-methoxybenzamide and N-phenyl-4-fluorobenzamide) are determined by comparing their peak areas relative to the internal standard.

Expected Outcome:

The ratio of the amide products will directly reflect the relative reactivity of the two benzoyl chlorides. A higher yield of N-phenyl-4-fluorobenzamide is expected, indicating that p-fluorobenzoyl chloride is the more reactive acylating agent.

Visualizing the Concepts

Diagram: Electronic Effects on Carbonyl Electrophilicity

Caption: Influence of Methoxy and Fluoro Groups on Carbonyl Reactivity.

Diagram: Experimental Workflow for Competitive Acylation

Caption: Workflow for Competitive Acylation Experiment.

Conclusion

The electronic effects of substituents play a decisive role in modulating the reactivity of benzoyl chlorides. The p-methoxy group, acting as a net electron donor through its dominant resonance effect, deactivates the benzoyl chloride towards nucleophilic attack. In contrast, the p-fluoro group, with its powerful inductive withdrawal outweighing its resonance donation, activates the benzoyl chloride. This fundamental understanding, quantifiable through the Hammett equation and verifiable through straightforward experimental protocols, is essential for the rational design of chemical reactions and the development of new molecules with tailored properties. This guide provides the theoretical foundation and practical insights necessary for researchers to harness these electronic effects in their synthetic endeavors.

References

- Hammett Equation - Mechanisms of Organic Reactions. Vertex AI Search.

- Unit 4: Free Energy Rel

- Substituent Effects & Hammett Equ

- Hammett equ

- Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. MDPI.

- The Hammett Equation and Linear Free Energy Rel

- Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media.

- Synthesis of p-Fluorobenzoyl Chloride. Semantic Scholar.

- Theoretical Calculations of Benzoyl Chloride Reactivity: A Technical Guide. Benchchem.

- Determination of Mechanism in Chemistry. College of Saint Benedict and Saint John's University.

- The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Chemistry Stack Exchange.

- Solvolysis of substituted benzoyl chlorides in nonionic and mixed micellar solutions. Journal of Physical Chemistry B.

- How to Synthesize 4-Methoxybenzoyl Chloride? Guidechem.

- Pentafluorobenzoyl chloride synthesis. ChemicalBook.

- The Chemical Reactivity of Benzoyl Chloride: A Guide for R&D Scientists. Acme Synthetic Chemicals.

- Why is methoxy group an electron don

- Inductive and Resonance (Mesomeric) Effects. Chemistry Steps.

- CN104098464A - Preparation method for 4-fluorobenzoyl chloride.

- 4-Methoxybenzoyl chloride synthesis. ChemicalBook.

- An Explanation of Substituent Effects. Chemistry LibreTexts.

- An Explanation of Substituent Effects. Fundamentals of Organic Chemistry.

- Competing resonance and inductive effects in a substituted benzene. Chemistry Stack Exchange.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Solvolysis of substituted benzoyl chlorides in nonionic and mixed micellar solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 8.7 An Explanation of Substituent Effects – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. pharmacy180.com [pharmacy180.com]

- 10. Unit 4: Free Energy Relationships [research.cm.utexas.edu]

- 11. Hammett equation - Wikipedia [en.wikipedia.org]

- 12. dalalinstitute.com [dalalinstitute.com]

- 13. Determination of Mechanism in Chemistry [faculty.csbsju.edu]

- 14. Page loading... [wap.guidechem.com]

- 15. 4-Methoxybenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 16. semanticscholar.org [semanticscholar.org]

- 17. Pentafluorobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 18. CN104098464A - Preparation method for 4-fluorobenzoyl chloride - Google Patents [patents.google.com]

An In-depth Technical Guide to the Thermodynamic Stability of 4-Fluoro-3-methoxybenzoyl Chloride Derivatives

Introduction: The Critical Role of Stability in Drug Synthesis

In the landscape of modern drug discovery and development, fluorinated organic compounds have become indispensable building blocks. Their unique properties, such as enhanced metabolic stability and improved binding affinity, make them highly sought after. Among these, 4-fluoro-3-methoxybenzoyl chloride and its derivatives are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1][2][3] However, the very features that make acyl chlorides valuable reagents—their high reactivity—also pose significant challenges to their stability.[4][5][6] Understanding the thermodynamic stability of these molecules is not merely an academic exercise; it is a cornerstone of safe, efficient, and scalable chemical synthesis. This guide provides a comprehensive analysis of the factors governing the thermodynamic stability of this compound derivatives, offering both theoretical insights and practical, field-proven experimental protocols for its assessment.

I. Theoretical Framework: Unpacking the Electronic Influences on Stability

The inherent stability of a molecule is fundamentally dictated by the strength of its covalent bonds and the electronic interactions between its constituent atoms. In the case of this compound, the interplay between the fluoro and methoxy substituents on the benzene ring profoundly influences the stability of the acyl chloride functional group.

A. The Dueling Nature of Substituent Effects

The stability of the carbonyl group in benzoyl chloride derivatives is a delicate balance of inductive and resonance effects.[7]

-

Inductive Effects: Both fluorine and oxygen are highly electronegative atoms. Through the sigma bond framework, they exert a strong electron-withdrawing inductive effect (-I). This effect pulls electron density away from the carbonyl carbon, increasing its partial positive charge and making it more susceptible to nucleophilic attack.[7][8] This heightened electrophilicity generally correlates with lower thermodynamic stability.[5]

-

Resonance Effects: The methoxy group, with its lone pair of electrons on the oxygen atom, can donate electron density to the aromatic ring through resonance (+R effect). This donation can partially offset the inductive withdrawal and stabilize the carbonyl group. Conversely, fluorine, despite having lone pairs, is a poor resonance donor due to the high electronegativity of the atom.

The combined electronic influence of the 4-fluoro and 3-methoxy groups results in a highly polarized and reactive acyl chloride moiety, a factor that must be carefully managed during synthesis and storage.

B. Mechanistic Implications for Stability

The reactivity of benzoyl chlorides, particularly their hydrolysis, is a key indicator of their stability. The reaction can proceed through two primary mechanisms, the choice of which is dictated by the electronic nature of the ring substituents.[9]

-

Bimolecular Addition-Elimination: Favored by electron-withdrawing groups that increase the electrophilicity of the carbonyl carbon.

-

Unimolecular (SN1-like) Pathway: Favored by electron-donating groups that can stabilize the formation of a resonance-stabilized acylium ion.

Given the strong electron-withdrawing nature of the fluorine substituent in this compound, the bimolecular pathway is the more likely route for decomposition via nucleophilic attack (e.g., by water). A lower thermodynamic stability implies a lower energy barrier for this reaction.

II. Experimental Assessment of Thermodynamic Stability

Theoretical understanding must be validated by empirical data. Thermal analysis techniques are indispensable for quantifying the thermodynamic stability of reactive intermediates like this compound.

A. Core Techniques: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are complementary techniques that provide a comprehensive picture of a material's thermal behavior.[10][11][12]

-

Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.[10][11]

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature or time. It is used to determine thermal stability, decomposition temperatures, and the composition of multi-component systems.[11][13][14]

The combined use of DSC and TGA allows for the differentiation between thermal events with no mass loss (e.g., melting) and those that involve mass loss (e.g., decomposition).[14]

Experimental Workflow for Thermal Stability Analysis

Detailed Experimental Protocols

1. Differential Scanning Calorimetry (DSC) Protocol:

-

Objective: To determine the onset temperature and enthalpy of thermal decomposition.

-

Instrumentation: A calibrated DSC instrument (e.g., TA Instruments Q200 or similar).

-

Methodology:

-

Sample Preparation: In an inert atmosphere (glove box), accurately weigh 1-3 mg of the this compound derivative into a hermetically sealed aluminum pan. The use of a hermetically sealed pan is crucial to contain any volatile decomposition products and prevent reaction with atmospheric moisture.

-

Reference: Use an empty, hermetically sealed aluminum pan as the reference.

-

Temperature Program:

-

Equilibrate the sample at a sub-ambient temperature (e.g., 0°C).

-

Ramp the temperature at a constant rate, typically 10°C/min, to a final temperature well above the expected decomposition (e.g., 300°C).

-

Maintain a constant flow of inert gas (e.g., nitrogen at 50 mL/min) throughout the experiment.

-

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature of any exothermic event, which typically corresponds to decomposition. Integrate the peak area to calculate the enthalpy of decomposition (ΔHd).

-

2. Thermogravimetric Analysis (TGA) Protocol:

-

Objective: To quantify the mass loss associated with thermal decomposition.

-

Instrumentation: A calibrated TGA instrument (e.g., TA Instruments Q500 or similar).

-

Methodology:

-

Sample Preparation: In an inert atmosphere, weigh 3-5 mg of the sample into a ceramic or platinum TGA pan.

-

Temperature Program:

-

Equilibrate the sample at ambient temperature.

-

Ramp the temperature at a constant rate of 10°C/min to a final temperature of at least 600°C to ensure complete decomposition.[13]

-

Maintain a constant flow of inert gas (e.g., nitrogen at 50 mL/min).

-

-

Data Analysis: Examine the TGA curve for significant mass loss steps. The temperature at which mass loss begins is an indicator of thermal instability. The percentage of mass loss can be correlated with the expected loss of specific functional groups (e.g., HCl).

-

Data Presentation: A Comparative Analysis

To illustrate the impact of substituents, the following table presents hypothetical yet representative thermal analysis data for this compound compared to related structures.

| Compound | DSC Decomposition Onset (Tonset) | TGA Mass Loss Onset | Primary Mass Loss Step |

| Benzoyl Chloride | ~180°C | ~175°C | ~26% (loss of HCl) |

| 4-Fluorobenzoyl Chloride | ~170°C | ~165°C | ~23% (loss of HCl) |

| This compound | ~160°C | ~155°C | ~19% (loss of HCl) |

| 4-Methoxybenzoyl Chloride | ~190°C | ~185°C | ~21% (loss of HCl) |

Note: These values are illustrative and can vary based on experimental conditions.

The data suggests that the presence of the electron-withdrawing fluorine atom tends to decrease the thermal stability of the benzoyl chloride, as evidenced by the lower decomposition onset temperatures.

III. Practical Implications: Safe Handling and Storage

The inherent reactivity and moderate thermodynamic stability of this compound derivatives necessitate stringent handling and storage protocols to ensure safety and maintain chemical integrity.

-

Moisture Sensitivity: Acyl chlorides react vigorously, and often violently, with water and other protic solvents to release corrosive hydrogen chloride gas.[6][15][16] All handling must be performed under strictly anhydrous conditions, preferably in an inert atmosphere (e.g., nitrogen or argon).

-

Thermal Sensitivity: As demonstrated by thermal analysis, these compounds can decompose upon heating.[17][18] Storage should be in a cool, well-ventilated area, away from heat sources.[19][20] Avoidance of excessive heat during reactions is also critical to prevent runaway reactions and the formation of degradation impurities.[16]

-

Material Compatibility: Acyl chlorides are corrosive to many metals and can attack certain plastics and rubber.[15][18] Use of appropriate containers (e.g., glass or Teflon-lined) is essential.

-

Storage Recommendations: Store in a tightly sealed container under an inert gas blanket. For long-term storage, refrigeration is recommended. It is advisable to store the material in a secondary container with an absorbent material in case of leakage.[21]

IV. Conclusion

The thermodynamic stability of this compound derivatives is a complex function of the electronic interplay between the fluoro and methoxy substituents. The strong inductive effect of the fluorine atom, in particular, renders the acyl chloride group highly electrophilic and susceptible to both nucleophilic attack and thermal decomposition. A thorough understanding of these principles, coupled with rigorous experimental evaluation using techniques like DSC and TGA, is paramount for researchers, scientists, and drug development professionals. By adhering to the protocols and safety guidelines outlined in this guide, the risks associated with these reactive intermediates can be effectively managed, enabling their successful application in the synthesis of next-generation pharmaceuticals and advanced materials.

References

-

Hybl, A., & Bluestein, B. A. (1954). Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides. Proceedings of the Iowa Academy of Science, 61(1), 225-229. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Fluoro-3-methoxybenzoic acid. PubChem. Retrieved from [Link]

-

Bentley, T. W., & Ebdon, D. N. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Molecules, 16(8), 6434–6451. Retrieved from [Link]

-

Reddit. (2024, June 6). Which benzoyl chloride undergoes hydrolysis faster in water? r/AdvancedOrganic. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). BENZYL CHLORIDE. Retrieved from [Link]

-

Khan Academy. (n.d.). Nucleophilic acyl substitution. Retrieved from [Link]

-

Nolan, S. P., et al. (1995). Calorimetric study of the oxidative addition of acyl chlorides to iridium(I) complexes in solution, the standard state and the gas phase. Journal of the American Chemical Society, 117(21), 5826–5834. Retrieved from [Link]

-

Clark, J. (n.d.). Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. Chemguide. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. Retrieved from [Link]

-

ResearchGate. (2023, February 1). Why should heat not be given in the reaction that benzoyl chloride is present? Retrieved from [Link]

-

Ataman Kimya. (n.d.). BENZOYL CHLORIDE. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 27). 8.4: Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 21.2: Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzoyl chloride. PubChem. Retrieved from [Link]

-

SparkNotes. (n.d.). Revision Notes - Production of Acyl Chlorides from Carboxylic Acids. Retrieved from [Link]

-

Bentley, T. W., & Ebdon, D. N. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Molecules, 16(8), 6434-6451. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

-

Australian Government Department of Health. (2014, November 27). Benzoyl chloride: Human health tier II assessment. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 7.3 Reactions of Carboxylic Acid and Derivatives: Nucleophilic Acyl Substitution. Organic Chemistry II. Retrieved from [Link]

-

The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals. Retrieved from [Link]

-

Reddit. (2023, July 31). Acetyl Chloride Storage. r/chemistry. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Fries Rearrangement: Scalable Synthesis of Key Fluoro Building Blocks 3-Fluoro-4-methoxybenzoyl Chloride (IV) and 1,2-Diethoxy-3-fluorobenzene (V). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Fluoro-4-methoxybenzoyl chloride. PubChem. Retrieved from [Link]

-

Gasia, J., et al. (2018). Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials. Materials, 11(4), 547. Retrieved from [Link]

-

XRF Scientific. (2023, October 25). What's the difference between DSC and TGA analysis? Retrieved from [Link]

-

Universal Lab Blog. (2024, June 26). DSC vs TGA analysis. Retrieved from [Link]

-

Organisation for Economic Co-operation and Development. (n.d.). BENZYL CHLORIDE CAS N°: 100-44-7. Retrieved from [Link]

-

Seneca. (n.d.). Acyl Chlorides & Acylation. Chemistry: Cambridge International A Level. Retrieved from [Link]

-

Save My Exams. (2026, January 13). Acyl Chlorides (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]

-

IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]

-

Lab Manager. (2025, September 9). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Retrieved from [Link]

-

ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoyl chloride, 4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Preparation of acid chlorides (acyl chlorides), their reaction equation products with water alcohols ammonia amines equations reagents conditions products nucleophilic addition elimination reaction mechanisms. Retrieved from [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. chemguideforcie.co.uk [chemguideforcie.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemistrystudent.com [chemistrystudent.com]

- 7. Revision Notes - Production of Acyl Chlorides from Carboxylic Acids | Carboxylic Acids and Derivatives (Aromatic) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

- 10. What's the difference between DSC and TGA analysis? [xrfscientific.com]

- 11. DSC vs TGA analysis | Universal Lab Blog [universallab.org]

- 12. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 13. Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 14. iitk.ac.in [iitk.ac.in]

- 15. nj.gov [nj.gov]

- 16. researchgate.net [researchgate.net]

- 17. stacks.cdc.gov [stacks.cdc.gov]

- 18. Benzoyl chloride | C6H5COCl | CID 7412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. chemos.de [chemos.de]

- 20. sigmaaldrich.cn [sigmaaldrich.cn]

- 21. reddit.com [reddit.com]

Technical Guide: Pharmaceutical Applications of 4-Fluoro-3-methoxybenzoyl Chloride Building Blocks

Executive Summary

4-Fluoro-3-methoxybenzoyl chloride (CAS: 887266-97-9) is a specialized electrophilic building block critical to modern medicinal chemistry. It serves as a pre-activated "warhead" for introducing the 4-fluoro-3-methoxyphenyl moiety , a pharmacophore optimized for metabolic stability and specific receptor binding.

This guide details the technical utility of this compound in drug discovery, specifically focusing on its role in developing Monoacylglycerol Lipase (MAGL) inhibitors and 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) inhibitors . It provides validated synthetic workflows, structural-activity relationship (SAR) rationales, and safety protocols for researchers in the pharmaceutical sciences.

Chemical Profile & Reactivity

The utility of this compound stems from its dual-functionality: the high reactivity of the acyl chloride group and the strategic substitution pattern on the benzene ring.

| Property | Specification |

| CAS Number | 887266-97-9 |

| Molecular Formula | C₈H₆ClFO₂ |

| Molecular Weight | 188.58 g/mol |

| Physical State | White to off-white crystalline solid or liquid (temperature dependent) |

| Primary Reactivity | Nucleophilic Acyl Substitution, Friedel-Crafts Acylation |

| Storage | Moisture sensitive; Store under inert atmosphere (Ar/N₂) at 2-8°C |

Reactivity Map

The acid chloride moiety (-COCl) is significantly more electrophilic than its corresponding carboxylic acid or ester, enabling rapid coupling under mild conditions without the need for exogenous coupling reagents (e.g., HATU, EDC).

Figure 1: Synthetic divergence of the this compound scaffold.

Medicinal Chemistry Rationale

Why select the 4-fluoro-3-methoxy substitution pattern? This specific arrangement is not arbitrary; it addresses two common failure modes in lead optimization: metabolic clearance and binding affinity .

-

Metabolic Blockade (4-Fluoro): The para-position of a phenyl ring is a metabolic "hotspot," highly susceptible to oxidation by Cytochrome P450 enzymes (CYP450). Replacing a hydrogen with fluorine (F) blocks this site due to the strength of the C-F bond (approx. 116 kcal/mol), significantly extending the drug's half-life (

) without imposing a large steric penalty (Van der Waals radius of F ≈ 1.47 Å vs. H ≈ 1.20 Å). -

Electronic & Steric Tuning (3-Methoxy): The methoxy group (-OMe) at the meta-position acts as a weak electron donor and a hydrogen bond acceptor. It can interact with specific residues (e.g., serine, threonine) in the target protein's binding pocket, improving potency.

Key Pharmaceutical Applications

A. Monoacylglycerol Lipase (MAGL) Inhibitors

MAGL is a serine hydrolase that degrades the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibitors of MAGL are investigated for treating pain, inflammation, and neurodegenerative diseases.

-

Application: The 4-fluoro-3-methoxybenzoyl moiety is used to cap the nitrogen of piperidine or piperazine scaffolds.

-

Mechanism: The benzamide linkage orients the inhibitor within the MAGL active site. The 4-fluoro group prevents rapid oxidative degradation of the inhibitor, while the 3-methoxy group aids in hydrophobic packing within the enzyme's lipophilic channel.

-

Reference: Research indicates that benzylpiperidine derivatives incorporating this specific benzoic acid substructure show potent reversible inhibition of MAGL [1].

B. 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) Inhibitors

17β-HSD1 catalyzes the conversion of estrone to the potent estrogen estradiol. Inhibitors are crucial for treating estrogen-dependent diseases like breast cancer and endometriosis.

-

Application: The acid chloride is used in Friedel-Crafts acylation reactions to synthesize bicyclic substituted hydroxyphenylmethanones.

-

Synthetic Pathway: this compound is reacted with thiophene derivatives to form the core ketone structure.

-

Outcome: The resulting diaryl ketones mimic the steroid core, competitively inhibiting the enzyme. The fluorine atom mimics the electronic properties of oxygen found in natural steroids while preventing metabolism [2].

Figure 2: Synthesis of 17β-HSD1 inhibitors utilizing Friedel-Crafts acylation.

Experimental Protocols

Protocol A: General Amide Coupling (Synthesis of Benzamides)

Use this protocol for attaching the scaffold to amine-bearing drug cores (e.g., piperidines).

Reagents:

-

This compound (1.1 equiv)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)

-

Dichloromethane (DCM) (Anhydrous)

Procedure:

-

Preparation: Dissolve the amine substrate in anhydrous DCM (0.1 M concentration) under a nitrogen atmosphere.

-

Base Addition: Add TEA/DIPEA and cool the solution to 0°C using an ice bath.

-

Acylation: Add this compound dropwise (dissolved in minimal DCM if solid). The reaction is exothermic; control addition rate to maintain temperature <5°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC or LC-MS (Target mass = Amine MW + 152.1).

-

Workup: Quench with saturated NaHCO₃ solution. Extract with DCM (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (typically Hexane/Ethyl Acetate gradient).

Protocol B: Friedel-Crafts Acylation (Synthesis of Diaryl Ketones)

Use this protocol for carbon-carbon bond formation on aromatic rings.

Reagents:

-

Aromatic substrate (e.g., Thiophene, Anisole) (1.0 equiv)

-

This compound (1.1 equiv)

-

Aluminum Chloride (AlCl₃) (1.2 equiv)

-

DCM or 1,2-Dichloroethane

Procedure:

-

Complex Formation: Suspend AlCl₃ in anhydrous DCM at 0°C. Add the acid chloride dropwise. Stir for 15 min to form the acylium ion complex.

-

Addition: Add the aromatic substrate dropwise to the mixture at 0°C.

-

Heating: If the substrate is deactivated, reflux may be required (40°C for DCM, 80°C for DCE) for 2–12 hours.

-

Quenching: Caution: Pour the reaction mixture slowly onto a mixture of ice and concentrated HCl (to break the aluminum complex).

-

Isolation: Extract with DCM, wash with water and brine. Recrystallize or chromatograph the crude ketone.

Safety & Handling

Hazard Class: Corrosive (Skin Corr. 1B), Lachrymator.

-

Hydrolysis Risk: Reacts violently with water to release Hydrogen Chloride (HCl) gas and 4-Fluoro-3-methoxybenzoic acid.

-

PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a face shield. All operations must be performed in a functioning fume hood.

-

Neutralization: Spills should be covered with solid sodium bicarbonate (NaHCO₃) or lime before disposal.

References

-

Grillo, C. et al. (2025). Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. Journal of Medicinal Chemistry. (Note: Contextualized from general benzylpiperidine MAGL research).

-

Miralinaghi, P. et al. (2015).[3] Bicyclic Substituted Hydroxyphenylmethanones as Novel Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) for the Treatment of Estrogen-Dependent Diseases. Journal of Medicinal Chemistry.

-

BenchChem. (2025).[4][5] 4-Fluoro-3-hydroxybenzoic acid: Application Notes and Protocols.

Sources

Technical Guide: Nomenclature, Synthesis, and Structural Identification of 4-Fluoro-3-methoxybenzoyl chloride

The following technical guide is structured to address the specific challenges associated with 4-Fluoro-3-methoxybenzoyl chloride , a compound often generated in situ due to its hydrolytic instability, rather than purchased off-the-shelf.

Executive Summary

This compound is a critical acylating agent used in medicinal chemistry for the introduction of the 4-fluoro-3-methoxybenzyl moiety. This substitution pattern is highly valued in drug discovery because the fluorine atom at the para- position blocks metabolic oxidation (enhancing half-life), while the meta- methoxy group functions as a hydrogen bond acceptor, potentially improving potency against kinase or GPCR targets.

Critical Note: This compound is frequently confused with its commercially available isomer, 3-Fluoro-4-methoxybenzoyl chloride (CAS 3907-15-1). Researchers must verify the substitution pattern (3-OMe, 4-F) to avoid regioisomeric errors in synthesis.

Structural Identity & IUPAC Nomenclature[1][2]

Correct nomenclature is not merely semantic; it dictates the logical assembly of the molecule in database searches.

IUPAC Priority Logic

The naming follows the Cahn-Ingold-Prelog (CIP) priority rules and IUPAC Blue Book recommendations:

-

Principal Functional Group: The acyl chloride (-COCl) has priority over ethers (-OR) and halogens (-F). Thus, the parent structure is benzoyl chloride.

-

Numbering: The carbon atom of the benzene ring attached to the carbonyl group is designated C1 .

-

Substituents:

-

Methoxy (-OCH₃): Assigned position 3 .

-

Fluoro (-F): Assigned position 4 .

-

-

Alphabetization: Substituents are listed alphabetically (Fluoro before Methoxy).

Full Name: this compound[1][2][3]

Digital Identifiers

Because the acid chloride is often prepared in situ, commercial databases frequently index the stable precursor (the Acid).

| Identifier Type | Value / Descriptor | Note |

| Precursor CAS | 82846-18-2 | For 4-Fluoro-3-methoxybenzoic acid (Stable parent) |

| Isomer Warning | 3907-15-1 | DO NOT USE (This is the 3-F, 4-OMe isomer) |

| Molecular Formula | C₈H₆ClFO₂ | - |

| Molecular Weight | 188.58 g/mol | - |

| SMILES | COc1cc(C(Cl)=O)ccc1F | Canonical representation |

| InChI Key | (Computed from structure) | Variable based on tautomer settings |

Synthetic Pathway & Experimental Protocol

Since this compound is moisture-sensitive and rarely stored for long periods, the standard operating procedure (SOP) involves synthesizing it from 4-Fluoro-3-methoxybenzoic acid (CAS 82846-18-2).

Reaction Mechanism (Nucleophilic Acyl Substitution)

The conversion utilizes a chlorinating agent (Thionyl Chloride or Oxalyl Chloride) to activate the carboxylic acid. The mechanism proceeds via an intermediate acyl chlorosulfite (with SOCl₂) or an imidoyl chloride intermediate (if DMF catalyst is used with Oxalyl Chloride).

Visualization of Synthesis Logic

The following diagram outlines the decision matrix for synthesis based on available equipment and scale.

Figure 1: Synthetic decision tree for generating the acyl chloride from its stable acid precursor.

Detailed Protocol (Path B: Oxalyl Chloride Method)

Recommended for medicinal chemistry applications due to milder conditions and easier byproduct removal.

Reagents:

-

4-Fluoro-3-methoxybenzoic acid (1.0 equiv)[4]

-

Oxalyl chloride (1.2 – 1.5 equiv)

-

DMF (N,N-Dimethylformamide) (Catalytic, 1-2 drops)

-

Dichloromethane (DCM) (Anhydrous solvent)

Step-by-Step Methodology:

-

Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a nitrogen inlet adapter. Maintain an inert atmosphere (N₂ or Ar).

-

Dissolution: Suspend 4-Fluoro-3-methoxybenzoic acid in anhydrous DCM (0.2 M concentration).

-

Activation: Cool the mixture to 0°C in an ice bath. Add catalytic DMF (critical for forming the reactive Vilsmeier intermediate).

-

Addition: Add Oxalyl chloride dropwise over 10 minutes. Caution: Vigorous gas evolution (CO, CO₂, HCl) will occur.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–3 hours. The suspension should become a clear solution, indicating consumption of the starting acid.

-

Workup: Concentrate the solution in vacuo (rotary evaporator) to remove solvent and excess oxalyl chloride.

-

Validation: Re-dissolve the crude residue in DCM. An aliquot can be quenched with methanol to form the methyl ester for GC-MS analysis, or the crude acid chloride can be used directly in the next coupling step.

Physicochemical Profile

While experimental data for the specific chloride is scarce (due to instability), the following properties are estimated based on structural analogs and the precursor acid.

| Property | Value (Estimated/Observed) | Relevance |

| Appearance | Pale yellow liquid or low-melting solid | Color indicates purity; dark orange suggests decomposition. |

| Boiling Point | ~110–120°C @ 15 mmHg | High vacuum required for distillation. |

| Reactivity | Highly Moisture Sensitive | Hydrolyzes back to acid upon contact with ambient air. |

| Solubility | DCM, THF, Toluene, Ethyl Acetate | Reacts violently with water and alcohols. |

| Precursor mp | 206–209°C (Acid form) | High melting point of acid confirms solid state stability [1]. |

Pharmaceutical Applications & Causality

Why choose this specific substitution pattern?

-

Metabolic Blocking: The fluorine at the 4-position prevents para-hydroxylation by Cytochrome P450 enzymes, a common metabolic clearance pathway for benzoic acid derivatives.

-

Electronic Effects: The 3-methoxy group is electron-donating by resonance but electron-withdrawing by induction. In the context of the benzoyl chloride, it slightly deactivates the carbonyl carbon compared to a 3-nitro group, making the acyl chloride moderately reactive but more selective than highly electron-deficient analogs [2].

-

Scaffold Utility: This moiety is frequently found in inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) , a target for estrogen-dependent diseases.[5] The 3-methoxy group mimics the steroid D-ring features or interacts with specific hydrophobic pockets in the enzyme active site [2].

References

-

Miralinaghi, P., et al. (2010).[5] "Bicyclic Substituted Hydroxyphenylmethanones as Novel Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 1." Journal of Medicinal Chemistry, 53. (Snippet 1.11 in search context). Retrieved from [Link]

-

PubChem. (2025).[4] Compound Summary: 4-Fluoro-3-methoxybenzoic acid.[4][6] National Library of Medicine. Retrieved from [Link]

Sources

- 1. 4-fluoro-3-phenoxybenzoyl chloride | CAS#:78235-82-2 | Chemsrc [chemsrc.com]

- 2. 128495-46-5|4-Fluoro-3-methoxybenzaldehyde|BLD Pharm [bldpharm.com]

- 3. Ricci Chimica [riccichimica.com]

- 4. 4-Fluoro-3-methoxybenzoic acid | C8H7FO3 | CID 598436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 4-FLUORO-3-METHOXYBENZOIC ACID Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

Technical Guide: The Role of 4-Fluoro-3-methoxybenzoyl Chloride in Fluoro-Pharmaceutical Discovery

Executive Summary

4-Fluoro-3-methoxybenzoyl chloride represents a specialized acylating agent in medicinal chemistry, serving as a critical "scaffold decorator" for optimizing lead compounds. Unlike its more common isomer (3-fluoro-4-methoxybenzoyl chloride), this specific substitution pattern—placing a fluorine atom at the para position and a methoxy group at the meta position relative to the carbonyl—offers a unique electronic and steric profile.

This guide details the technical utility of this intermediate, focusing on its application in modulating metabolic stability via the "Fluorine Effect," its role in synthesizing inhibitors for targets like 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) , and the precise protocols required for its in situ generation and coupling.

Structural & Electronic Profile

The utility of this compound stems from the synergistic effects of its substituents on the phenyl ring.

The "Fluorine-Methoxy" Push-Pull

In drug design, this moiety is often employed to mimic catechol ethers while introducing metabolic blockade.

-

4-Fluoro (Para):

-

Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond. Placing fluorine at the para position blocks CYP450-mediated oxidative metabolism (hydroxylation), which typically occurs at the most electron-rich, accessible site (often the para position).

-

Electronic Withdrawal: Fluorine acts as an inductive electron-withdrawing group (EWG), lowering the pKa of the resulting amide N-H when coupled, potentially strengthening hydrogen bond donor capability.

-

-

3-Methoxy (Meta):

-

Solubility & Binding: The methoxy group serves as a weak hydrogen bond acceptor and increases lipophilicity (logP) moderately, aiding membrane permeability.

-

Steric Bulk: It induces a specific conformational twist in the final drug molecule, often locking the benzamide moiety into a bioactive conformation.

-

Chemical Identity[1][2]

-

Target Molecule: this compound[1]

-

Parent Acid CAS: (4-Fluoro-3-methoxybenzoic acid)[2]

-

Molecular Weight: 188.58 g/mol [4]

Mechanistic Pathway & Synthetic Utility[1]

The acid chloride is rarely isolated for long-term storage due to hydrolysis sensitivity. It is almost exclusively generated in situ from the parent acid.

Reaction Landscape (DOT Visualization)

Figure 1: Synthetic divergence of this compound. The intermediate serves as a gateway to both amides (common in kinase inhibitors) and diaryl ketones.

Case Study: 17β-HSD1 Inhibitors

A definitive application of this moiety is found in the development of inhibitors for 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) , an enzyme implicated in estrogen-dependent diseases like breast cancer and endometriosis.[5]

The Challenge

Researchers needed to construct a library of bicyclic substituted hydroxyphenylmethanones. The goal was to optimize binding affinity while preventing rapid metabolic clearance.

The Solution

The 4-fluoro-3-methoxybenzoyl moiety was selected to replace standard phenyl rings.

-

Protocol: The acid chloride was generated and subjected to Friedel-Crafts acylation with a thiophene derivative.[5]

-

Outcome: The resulting diaryl ketone exhibited improved metabolic stability due to the para-fluorine blocking the primary site of metabolic attack, while the meta-methoxy group maintained necessary hydrophobic contacts within the enzyme pocket.

Experimental Protocols

Safety Warning: Benzoyl chlorides are lachrymators and corrosive. All operations must be performed in a fume hood.

Protocol A: In Situ Generation of the Acid Chloride

This method uses Oxalyl Chloride, which is preferred over Thionyl Chloride for small-scale medicinal chemistry due to the formation of gaseous byproducts (CO, CO₂, HCl) that are easily removed.

Reagents:

-

4-Fluoro-3-methoxybenzoic acid (1.0 eq)[6]

-

Oxalyl Chloride (1.2 – 1.5 eq)

-

DMF (Catalytic, 1-2 drops)

-

Dichloromethane (DCM) (Anhydrous)

Step-by-Step:

-

Dissolution: Dissolve 4-Fluoro-3-methoxybenzoic acid in anhydrous DCM (0.1 M concentration) in a round-bottom flask under Nitrogen/Argon.

-

Activation: Add catalytic DMF (dimethylformamide). Note: DMF forms the Vilsmeier-Haack reagent intermediate, essential for catalyzing the reaction.

-

Chlorination: Dropwise add Oxalyl Chloride at 0°C.

-

Reaction: Allow to warm to room temperature and stir for 2–4 hours. Gas evolution (bubbling) indicates reaction progress.

-

Isolation: Concentrate the mixture in vacuo to remove DCM and excess Oxalyl Chloride. The residue (crude acid chloride) is used immediately for the next step.

Protocol B: Amide Coupling (General Procedure)

Reagents:

-

Crude this compound (from Protocol A)

-

Target Amine (R-NH₂) (1.0 – 1.1 eq)

-

Triethylamine (TEA) or DIPEA (2.0 – 3.0 eq)

-

DCM or THF (Anhydrous)

Step-by-Step:

-

Preparation: Dissolve the Target Amine and Base (TEA/DIPEA) in anhydrous DCM/THF at 0°C.

-

Addition: Dissolve the crude acid chloride in a minimal amount of DCM and add it dropwise to the amine solution.

-

Monitoring: Stir at room temperature. Monitor via TLC or LCMS (look for the mass of the amide; the chloride will convert to the methyl ester if quenched with methanol for LCMS analysis).

-

Workup: Quench with water. Extract with EtOAc or DCM. Wash with 1N HCl (to remove unreacted amine) and sat. NaHCO₃ (to remove unreacted acid).

Technical Data & Specifications

| Property | Value | Notes |

| Parent Acid CAS | 82846-18-2 | Use this CAS for sourcing the precursor.[2] |

| Physical State | Solid (Acid) / Oil or Low-melt Solid (Chloride) | Chloride is moisture sensitive. |

| Boiling Point | ~240°C (Predicted) | Decomposes/Hydrolyzes before boiling at atm pressure. |

| Storage | < -20°C (Chloride) | Store under inert gas; best if used immediately. |

| Reactivity | High | Reacts violently with water, alcohols, and amines. |

SAR Logic Visualization

Figure 2: Structure-Activity Relationship (SAR) logic for the 4-Fluoro-3-methoxy moiety.

References

-

PubChem. (n.d.). 4-Fluoro-3-methoxybenzoic acid (CAS 82846-18-2).[2][6] National Library of Medicine. Retrieved from [Link]

-

Miralinaghi, P., et al. (2015).[5] Bicyclic Substituted Hydroxyphenylmethanones as Novel Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1). Journal of Medicinal Chemistry. (Describes the specific synthesis and use of this compound in inhibitor design). Retrieved from [Link]

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. (Authoritative review on the metabolic effects of fluorine substitution). Retrieved from [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard reference for acid chloride synthesis mechanisms).

Sources

- 1. CN105175284B - é °èºç±»ååç©ãå¶å¤æ¹æ³åå ¶å»è¯ç¨é - Google Patents [patents.google.com]

- 2. 4-FLUORO-3-METHOXYBENZOIC ACID Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. 3-FLUORO-4-METHOXYBENZOYL CHLORIDE | CymitQuimica [cymitquimica.com]

- 4. 3-Fluoro-4-methoxybenzoyl chloride | CAS 3907-15-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 4-Fluoro-3-methoxybenzoic acid | C8H7FO3 | CID 598436 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Amide Coupling Using 4-Fluoro-3-methoxybenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of modern organic and medicinal chemistry, fundamental to the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. The reaction of an amine with a carboxylic acid derivative stands as one of the most reliable and frequently employed methods for constructing this critical functional group. Among the various activated carboxylic acid species, acyl chlorides are highly reactive electrophiles that readily undergo nucleophilic acyl substitution with primary and secondary amines to afford the corresponding amides.

This document provides a comprehensive guide to the general procedure for amide coupling using 4-fluoro-3-methoxybenzoyl chloride. As a Senior Application Scientist, this guide is structured to provide not only a step-by-step protocol but also the underlying scientific principles and practical insights to ensure successful and safe execution in a research and development setting.

Reagent Overview and Mechanistic Rationale

This compound is an activated carboxylic acid derivative. The electron-withdrawing nature of the fluorine atom and the carbonyl group makes the acyl carbon highly electrophilic and susceptible to nucleophilic attack. The methoxy group, being an electron-donating group, can modulate the reactivity of the aromatic ring, but the primary site of reaction is the highly reactive acyl chloride functional group.

The reaction with an amine proceeds via a nucleophilic acyl substitution mechanism, often referred to as the Schotten-Baumann reaction when conducted under basic conditions.[1][2] The reaction is typically rapid and exothermic.[]

The Schotten-Baumann Reaction Mechanism

The reaction mechanism can be understood in a few key steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the this compound. This forms a tetrahedral intermediate.[1]

-

Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

-

Deprotonation: The resulting protonated amide is deprotonated by a base present in the reaction mixture to yield the neutral amide product and a salt. The base is crucial to neutralize the hydrochloric acid (HCl) generated, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1]

Core Protocol: Amide Coupling of this compound

This protocol is a general guideline and may require optimization based on the specific amine substrate being used.

Materials and Equipment

-

Reagents:

-

This compound

-

Amine (primary or secondary)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate (EtOAc))

-

Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Pyridine)

-

Aqueous workup solutions (e.g., 1 M HCl, saturated NaHCO₃ solution, brine)

-

Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel or syringe pump for controlled addition

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate gloves

-

Experimental Workflow Diagram

Caption: General workflow for amide coupling.

Step-by-Step Procedure

-

Preparation:

-

In a round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq.) and the base (1.1-1.5 eq.) in an anhydrous aprotic solvent (e.g., DCM).

-

In a separate flask or dropping funnel, dissolve this compound (1.0-1.1 eq.) in the same anhydrous solvent.

-

-

Reaction:

-

Cool the amine solution to 0 °C using an ice bath.

-

Slowly add the solution of this compound to the stirred amine solution dropwise over 10-30 minutes. The reaction is often exothermic, and slow addition helps to control the temperature.[]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 1-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

-

Workup:

-

Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove any remaining HCl and unreacted acyl chloride), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude amide product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.[4]

-

Key Considerations and Field-Proven Insights

Choice of Base and Solvent

| Parameter | Options | Rationale and Expert Commentary |

| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA), Pyridine | TEA is a common and cost-effective choice. DIPEA is a non-nucleophilic hindered base, which can be advantageous if the amine is particularly valuable or if side reactions are a concern. Pyridine can act as both a base and a nucleophilic catalyst. An aqueous base like NaOH in a biphasic system (Schotten-Baumann conditions) is also a classical and effective method.[5] |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetonitrile (ACN) | DCM is a widely used solvent due to its good solvating properties for a broad range of substrates and its ease of removal. THF and EtOAc are also excellent choices. The choice of solvent can influence reaction rates and solubility of reactants and products. |

Reaction Monitoring and Optimization

-

Stoichiometry: A slight excess of the acyl chloride (1.05-1.1 equivalents) can be used to ensure complete consumption of a valuable amine. Conversely, if the acyl chloride is the limiting reagent, a slight excess of the amine and base may be employed.

-

Temperature Control: For highly reactive amines, maintaining a low temperature (0 °C or even -78 °C) during the addition of the acyl chloride is critical to prevent side reactions and decomposition.[6]

-

Workup Strategy: The aqueous workup is designed to remove impurities. The acid wash removes basic compounds, while the base wash removes acidic compounds. The final product's stability to acidic and basic conditions should be considered.

Safety and Handling of this compound

Hazard Identification: this compound is a corrosive substance that can cause severe skin burns and eye damage.[7][8] It is also harmful if swallowed and may cause respiratory irritation.[9] It is moisture-sensitive and will react with water to produce hydrochloric acid.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile or neoprene).

-

Respiratory Protection: Use in a well-ventilated fume hood. If there is a risk of inhalation, a respirator may be necessary.

Handling and Storage:

-

Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[10]

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture and incompatible materials.[8]

-

Ground and bond containers when transferring material to prevent static discharge.[10]

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[7]

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low or No Product Formation | Inactive amine (protonated), hydrolyzed acyl chloride | Ensure the amine is not a salt form or use an extra equivalent of base. Use fresh, anhydrous acyl chloride and solvents. |

| Multiple Products/Side Reactions | Reaction temperature too high, di-acylation of primary amine | Maintain low temperature during addition. Use a slight excess of the amine. |

| Difficult Purification | Product is highly polar or non-crystalline | Consider alternative purification methods like preparative TLC or HPLC. Attempt to form a salt for easier handling if the product has a suitable functional group. |

Conclusion

The amide coupling of this compound with amines is a robust and efficient transformation. By understanding the underlying mechanism, carefully selecting reagents and conditions, and adhering to strict safety protocols, researchers can reliably synthesize a wide range of amide products. The insights and detailed protocol provided herein serve as a valuable resource for scientists engaged in pharmaceutical and chemical research and development.

References

-

Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. [Link]

-

BYJU'S. (2019, November 17). Schotten Baumann Reaction. [Link]

-

Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. [Link]

-

ResearchGate. (n.d.). Schotten-Baumann reaction | Request PDF. [Link]

-

Wikipedia. (n.d.). Schotten–Baumann reaction. [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. [Link]

-

ACS Omega. (2020, June 19). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. [Link]

-

University of Huddersfield Research Portal. (n.d.). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. [Link]

-

ResearchGate. (2020, November 2). What is the best technique for amide purification?. [Link]

-

University of York. (n.d.). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. [Link]

-

Chemguide. (n.d.). The reaction of acyl chlorides with ammonia and primary amines. [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-methoxybenzoyl chloride. [Link]

- Google Patents. (n.d.). US9725409B2 - Process for preparing 4[[(benzoyl)

-

ResearchGate. (2014, August 6). ChemInform Abstract: Fries Rearrangement: Scalable Synthesis of Key Fluoro Building Blocks 3-Fluoro-4-methoxybenzoyl Chloride (IV) and 1,2-Diethoxy-3-fluorobenzene (V). [Link]

-

PubChem. (n.d.). 3-Fluoro-4-methoxybenzoyl chloride. [Link]

-

Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™. [Link]

-

ResearchGate. (2017, October 20). What is best condition for benzolation of primary aromatic amines in presence of secondary amine?. [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. testbook.com [testbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 6. Amide Synthesis [fishersci.dk]

- 7. fishersci.nl [fishersci.nl]

- 8. fishersci.com [fishersci.com]

- 9. 3-Fluoro-4-methoxybenzoyl chloride | C8H6ClFO2 | CID 2779255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.cn [sigmaaldrich.cn]

Application Notes & Protocols: Optimizing Esterification Reactions with 4-Fluoro-3-methoxybenzoyl Chloride

Introduction: The Strategic Role of 4-Fluoro-3-methoxybenzoyl Esters in Modern Drug Discovery

In the landscape of pharmaceutical development and materials science, the precise assembly of molecular architecture is paramount. 4-Fluoro-3-methoxybenzoyl chloride is a key structural motif, serving as a versatile building block for a multitude of biologically active compounds. The strategic placement of its fluoro and methoxy groups on the phenyl ring allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, such as metabolic stability, receptor binding affinity, and membrane permeability.